molecular formula C20H30O3 B1246293 3-Epi-aplykurodinone B

3-Epi-aplykurodinone B

Cat. No. B1246293
M. Wt: 318.4 g/mol
InChI Key: LILRNUJDHJYEPR-DRXPPAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Epi-aplykurodinone B is a natural product found in Aplysia fasciata with data available.

Scientific Research Applications

Cytotoxic Properties

3-Epi-aplykurodinone B, a degraded sterol found in the anaspidean mollusk Aplysia fasciata, has demonstrated cytotoxicity against tumor cell lines. This compound, along with others like aplykurodinone B, was identified and characterized using spectral data and nuclear Overhauser effect difference spectroscopy (NOEDS) experiments (Ortega, Zubı́a, & Salvá, 1997).

Synthetic Studies

Studies have been conducted towards the synthesis of 3-Epi-aplykurodinone B and related compounds. These efforts aim to replicate the structure and properties of these naturally occurring substances for broader applications, such as the synthesis of 17,18-Dihydro-3,9-di-epi-aplykurodinone B, an unnatural analogue of 3-Epi-aplykurodinone B. This process involves complex reactions like hetero Diels-Alder reactions and Pd0-promoted coupling (Izzo et al., 2000).

properties

Product Name

3-Epi-aplykurodinone B

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,2R,4S,8S,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione

InChI

InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13-,14-,15-,17+,19+,20-/m1/s1

InChI Key

LILRNUJDHJYEPR-DRXPPAGNSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CCC(=O)[C@H]3CC(=O)O2)C

Canonical SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C

synonyms

3-epi-aplykurodinone B
aplykurodinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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